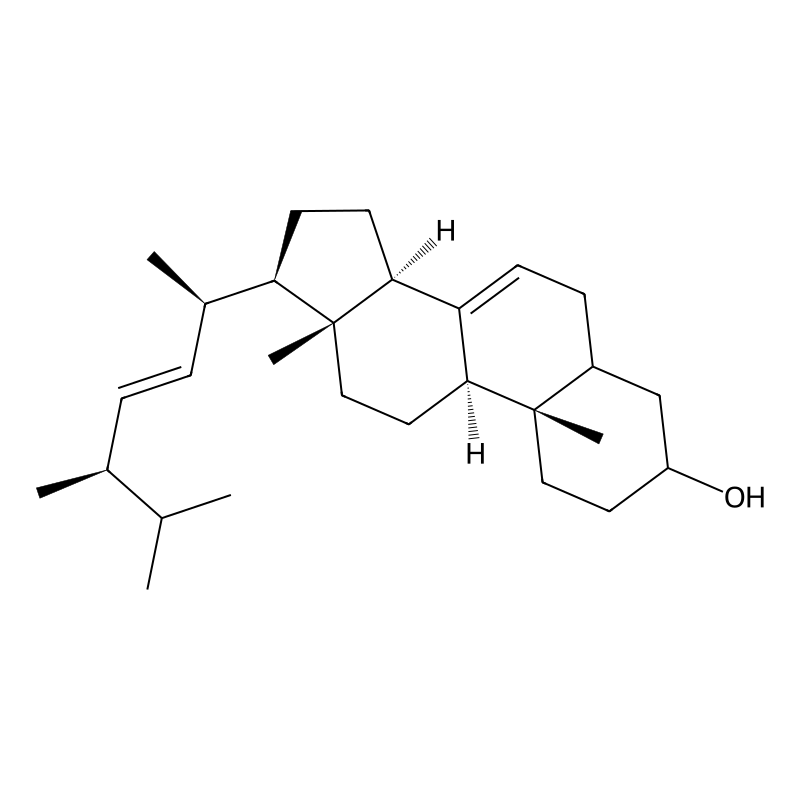

Ergosta-7,22-dien-3-ol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Ergosta-7,22-dien-3-ol, also known as 5α-Ergosta-7,22-dien-3β-ol, is a sterol compound with the molecular formula and a molecular weight of approximately 398.66 g/mol. This compound is characterized by a specific arrangement of double bonds and hydroxyl groups within its steroidal structure, which contributes to its biological properties and reactivity. Ergosta-7,22-dien-3-ol is primarily found in fungi and some marine organisms, where it plays a crucial role in cellular membrane structure and function.

- Oxidation: This process can convert ergosta-7,22-dien-3-ol into various oxidized derivatives, often using agents like potassium permanganate or chromium trioxide.

- Reduction: The compound can be reduced to form saturated sterols through hydrogenation processes, commonly using palladium on carbon as a catalyst.

- Substitution: Substitution reactions can introduce new functional groups into the sterol molecule, typically involving halogens such as bromine.

These reactions are significant for synthesizing related compounds and exploring their potential applications in pharmaceuticals and biochemistry.

Ergosta-7,22-dien-3-ol exhibits notable biological activities:

- Anti-cancer Properties: Research indicates that this compound can induce cell cycle arrest in cancer cell lines, such as human breast cancer (MCF-7) and neuroblastoma (SH-SY5Y). It promotes apoptosis through mechanisms involving endoplasmic reticulum stress and activation of caspases .

- Anti-inflammatory Effects: Ergosta-7,22-dien-3-ol has been shown to modulate inflammatory pathways by influencing the expression of various pro-inflammatory cytokines and mediators .

These activities suggest that ergosta-7,22-dien-3-ol may have therapeutic potential in treating inflammatory diseases and certain types of cancer.

The synthesis of ergosta-7,22-dien-3-ol can be achieved through several methods:

- Reduction of Ergosterol: One common synthetic route involves the reduction of ergosterol using hydrogenation techniques to yield ergosta-7,22-dien-3-ol.

- Extraction from Natural Sources: Industrially, ergosta-7,22-dien-3-ol is often extracted from marine organisms or fungi. The extraction typically employs solvent methods using acetone or methanol followed by purification steps to isolate the desired sterol.

These methods are crucial for obtaining ergosta-7,22-dien-3-ol for research and application in various fields.

Ergosta-7,22-dien-3-ol has several applications:

- Pharmaceuticals: Due to its biological activities, it is investigated for potential use in developing anti-cancer and anti-inflammatory drugs.

- Nutraceuticals: Its health benefits make it a candidate for inclusion in dietary supplements aimed at improving immune function or reducing inflammation.

- Research: Ergosta-7,22-dien-3-ol serves as a valuable tool in biochemical studies related to cell membrane dynamics and signaling pathways .

Interaction studies involving ergosta-7,22-dien-3-ol have revealed its capacity to modulate various cellular responses:

- Cell Signaling Pathways: The compound influences pathways associated with inflammation and apoptosis, particularly by affecting the expression of Toll-like receptors and cytokines in immune cells .

- Synergistic Effects: Studies have indicated that ergosta-7,22-dien-3-ol may enhance the effects of other therapeutic agents when used in combination therapies .

These interactions underscore the importance of ergosta-7,22-dien-3-ol in therapeutic contexts.

Several compounds share structural similarities with ergosta-7,22-dien-3-ol. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Ergosterol | Precursor sterol with similar backbone | Different biological activities compared to ergosta |

| Ergosta-5,7,22-trien-3-ol | Contains additional double bonds | More unsaturated compared to ergosta |

| Ergosta-7,22-dien-3-one | Ketone derivative of ergosta | Exhibits different biological activity |

| Ergosterone | A saturated derivative | Lacks the double bonds present in ergosta |

The uniqueness of ergosta-7,22-dien-3-ol lies in its specific biological activities related to cancer and inflammation modulation that are not universally found among its structural analogs .

Molecular Formula and Structural Characterization

Ergosta-7,22-dien-3-ol is a sterol compound with the molecular formula C₂₈H₄₆O and a molecular weight ranging from 398.66 to 398.7 grams per mole [1] [2] [5]. The compound belongs to the ergosterol family and is characterized by its distinctive steroidal backbone consisting of a cyclopenta[a]phenanthrene ring system with a specific side chain configuration [1] [5]. The exact mass of ergosta-7,22-dien-3-ol has been determined to be 398.354866 atomic mass units through high-resolution mass spectrometry [8].

The structural characterization reveals a complex tetracyclic steroid framework with two double bonds located at positions 7 and 22, which gives the compound its systematic name [1] [2]. The presence of a hydroxyl group at the 3-position contributes significantly to its chemical properties and biological interactions [5]. The compound exists primarily as the (22E) geometric isomer, indicating a trans configuration at the C22-C23 double bond [2] [7].

| Structural Feature | Description | Position |

|---|---|---|

| Molecular Formula | C₂₈H₄₆O | - |

| Molecular Weight | 398.66-398.7 g/mol | - |

| Exact Mass | 398.354866 amu | - |

| Double Bonds | Alkene functionalities | C7-C8, C22-C23 |

| Hydroxyl Group | Secondary alcohol | C3 (β-configuration) |

| Ring System | Cyclopenta[a]phenanthrene | A, B, C, D rings |

| Side Chain | Branched alkyl chain | C17-C28 |

Stereochemical Configuration and Isomers

The stereochemical configuration of ergosta-7,22-dien-3-ol is complex, featuring multiple chiral centers throughout its molecular structure [2] [28] [30]. The compound exhibits the (3β,5α,22E) configuration as its predominant form, where the hydroxyl group at C3 adopts a beta orientation, the hydrogen at C5 is in alpha configuration, and the double bond at C22 maintains an E (trans) geometry [2] [28].

The International Union of Pure and Applied Chemistry name for the major isomer is (3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol [5] [30]. This nomenclature precisely defines the absolute configuration at each stereogenic center within the molecule.

| Stereochemical Aspect | Configuration | Chemical Shift Range |

|---|---|---|

| C3 Hydroxyl Orientation | 3β (beta) | - |

| C5 Configuration | 5α (alpha) | - |

| C22 Double Bond Geometry | 22E (trans) | - |

| C24 Configuration | 24R | - |

| Major Stereoisomers | (3β,5α,22E), (3β,5α,22Z) | - |

| Chemical Abstract Service Registry Numbers | 2465-11-4, 17608-76-3, 96391-64-9 | - |

The compound can exist as geometric isomers due to the presence of the C22-C23 double bond, with both E and Z configurations being reported in the literature [6] [28]. The E isomer predominates in natural sources and represents the thermodynamically more stable form [28] [29].

Physical Properties

Melting Point and Boiling Point

The boiling point of ergosta-7,22-dien-3-ol has been determined through computational methods and experimental observations to be 487.5 ± 44.0 degrees Celsius at 760 millimeters of mercury pressure [7]. Alternative computational estimates using the Joback method suggest a boiling point of 973.98 Kelvin (700.83 degrees Celsius) [9]. The melting point data for ergosta-7,22-dien-3-ol remains largely unreported in the available literature, indicating the need for further experimental determination [7].

The compound exhibits thermal stability characteristics typical of sterol molecules, with decomposition potentially occurring at temperatures approaching the calculated boiling point [9]. The enthalpy of fusion has been estimated at 35.49 kilojoules per mole using computational methods [9].

Density and Solubility Profile

Ergosta-7,22-dien-3-ol exhibits a density of 1.0 ± 0.1 grams per cubic centimeter at standard temperature and pressure conditions [7]. The compound demonstrates limited aqueous solubility, as indicated by its calculated logarithmic solubility value of -7.034 [11]. This low water solubility is characteristic of sterol compounds and reflects the predominantly hydrophobic nature of the molecular structure.

The lipophilicity of ergosta-7,22-dien-3-ol is substantial, with octanol-water partition coefficient values ranging from 6.902 to 9.60 depending on the computational method employed [7] [11]. This high lipophilicity facilitates membrane interactions and influences the compound's biological distribution characteristics.

| Physical Property | Value | Units | Method |

|---|---|---|---|

| Density | 1.0 ± 0.1 | g/cm³ | Estimated |

| LogP (octanol/water) | 6.902-9.60 | - | Calculated |

| LogS (solubility) | -7.034 | - | Calculated |

| Vapor Pressure | 0.0 ± 2.8 | mmHg at 25°C | Estimated |

| Flash Point | 213.0 ± 20.7 | °C | Calculated |

| Index of Refraction | 1.532 | - | Calculated |

Spectroscopic Properties

Nuclear magnetic resonance spectroscopy provides detailed structural information for ergosta-7,22-dien-3-ol [34] [35]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals including doublet methyls at chemical shifts of 0.82, 0.85, and 0.92 parts per million, corresponding to the side chain methyl groups [34]. The olefinic protons associated with the C22-C23 double bond appear as multiplets in the region of 5.13-5.26 parts per million [34] [35].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the presence of 28 carbon atoms with distinctive chemical shift patterns characteristic of the ergostane skeleton [34]. The carbonyl carbon of related ketone derivatives appears around 200 parts per million, while the olefinic carbons associated with the double bonds appear in the 130-140 parts per million range [34].

Mass spectrometry analysis of ergosta-7,22-dien-3-ol shows a molecular ion peak at mass-to-charge ratio 398, with characteristic fragmentation patterns including significant peaks at mass-to-charge ratios 255 and 229, which are typical of sterols containing the Δ7 double bond system [24]. Gas chromatography-mass spectrometry analysis provides additional structural confirmation through retention time and fragmentation pattern comparison with authentic standards [8].

Infrared spectroscopy demonstrates the presence of the hydroxyl group through a broad absorption band around 3400-3422 wavenumbers, characteristic of the O-H stretching vibration [35]. The C=C stretching vibrations of the double bonds contribute to absorptions in the 1600-1650 wavenumber region.

Chemical Reactivity

Ergosta-7,22-dien-3-ol exhibits diverse chemical reactivity patterns characteristic of secondary alcohols and compounds containing multiple double bonds [19] [20] . Oxidation reactions readily convert the secondary alcohol at C3 to the corresponding ketone, ergosta-7,22-dien-3-one, using standard oxidizing agents such as chromium-based reagents [15] [20]. This transformation represents one of the most commonly observed chemical modifications of the compound.

Reduction reactions can target both the double bonds and potentially the hydroxyl group . Catalytic hydrogenation using palladium on carbon effectively reduces the C22-C23 double bond, yielding ergost-7-en-3-ol derivatives . Complete hydrogenation can saturate both double bonds, producing fully saturated ergostane derivatives.

Acetylation of the hydroxyl group proceeds readily under standard conditions using acetic anhydride in the presence of pyridine, forming ergosta-7,22-dien-3-ol acetate [18] [22]. This derivatization reaction is frequently employed for analytical purposes and structural confirmation.

Biotransformation studies using microorganisms such as Nocardia erythropolis demonstrate the compound's susceptibility to enzymatic modification [20]. These biotransformation reactions can produce various metabolites including 17α-hydroxylated derivatives and side chain-modified products [20].

| Reaction Type | Products | Typical Conditions |

|---|---|---|

| Oxidation | Ergosta-7,22-dien-3-one | Chromium reagents |

| Reduction | Saturated derivatives | H₂/Pd-C catalyst |

| Acetylation | 3-Acetate ester | Ac₂O/pyridine |

| Epoxidation | Epoxy derivatives | m-CPBA |

| Biotransformation | Multiple metabolites | Microbial systems |

Comparative Structural Analysis with Related Sterols

Ergosta-7,22-dien-3-ol exhibits structural similarities and differences when compared to related sterol compounds [23] [24] [26]. The compound differs from ergosterol primarily in the absence of the C5-C6 double bond, making ergosta-7,22-dien-3-ol a dihydro derivative of ergosterol [23]. This structural modification results in different biological activities and membrane interaction properties.

Comparison with ergosta-5,7,22-trien-3-ol reveals that ergosta-7,22-dien-3-ol contains one fewer double bond, specifically lacking the Δ5 unsaturation [23]. This difference affects the compound's spectroscopic properties and chemical reactivity patterns. The molecular weight difference of 2 atomic mass units reflects this structural variation.

The ketone analogue, ergosta-7,22-dien-3-one, shares the same carbon skeleton but contains a carbonyl group instead of the hydroxyl functionality at C3 [16]. This functional group difference significantly alters the compound's polarity, hydrogen bonding capability, and biological activity profile.

Stellasterol represents an alternative name for ergosta-7,22-dien-3-ol, emphasizing its occurrence in marine organisms and its role as a membrane component [5]. The comparison with cholesterol reveals the additional methyl group and extended side chain characteristic of ergosterol-type sterols versus cholesterol-type sterols.

| Compound | Molecular Formula | Key Structural Differences | Molecular Weight |

|---|---|---|---|

| Ergosta-7,22-dien-3-ol | C₂₈H₄₆O | Reference compound | 398.7 |

| Ergosterol | C₂₈H₄₄O | Additional Δ5 double bond | 396.6 |

| Ergosta-5,7,22-trien-3-ol | C₂₈H₄₄O | Additional Δ5 double bond | 396.6 |

| Ergosta-7,22-dien-3-one | C₂₈H₄₄O | Ketone instead of alcohol | 396.6 |

| Ergosta-5,7-dien-3-ol | C₂₈H₄₆O | No C22 double bond | 398.7 |

| Cholesterol | C₂₇H₄₆O | Different side chain | 386.7 |

Chromatographic methods serve as the foundation for ergosta-7,22-dien-3-ol analysis, providing essential separation capabilities that enable accurate identification and quantification in complex samples. The selection of appropriate chromatographic conditions is critical for achieving optimal resolution and analytical performance.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry represents a powerful analytical platform for ergosta-7,22-dien-3-ol analysis, offering superior sensitivity and specificity compared to traditional chromatographic methods. The technique utilizes atmospheric pressure chemical ionization (APCI) as the preferred ionization method for sterol compounds, as sterols do not readily ionize under electrospray ionization conditions [3].

The chromatographic separation is typically achieved using reversed-phase columns, with pentafluorophenyl (PFP) stationary phases demonstrating exceptional selectivity for sterol compounds. These specialized phases provide enhanced retention mechanisms that differ from conventional octadecyl-silica columns, resulting in improved separation of structurally similar sterols [3]. The mobile phase composition commonly employs water, methanol, and 1-propanol gradients, with ammonium acetate additives to enhance ionization efficiency [4].

Detection parameters for ergosta-7,22-dien-3-ol in LC-MS systems utilize selected reaction monitoring (SRM) mode with characteristic mass transitions. The protonated molecular ion [M+H]⁺ at m/z 399 serves as the precursor ion, with prominent product ions including the dehydration fragment [M+H-H₂O]⁺ at m/z 381 [3]. Multiple reaction monitoring provides enhanced specificity by monitoring several mass transitions simultaneously, enabling confident identification even in complex biological matrices.

The analytical performance of LC-MS methods for ergosta-7,22-dien-3-ol demonstrates excellent sensitivity, with limits of detection ranging from 10 to 2000 fmol on-column depending on the specific instrumental configuration [4]. The linear dynamic range typically spans three to four orders of magnitude, with correlation coefficients exceeding 0.999 for calibration curves constructed using deuterated internal standards [3].

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry remains a widely utilized technique for ergosta-7,22-dien-3-ol analysis, particularly when coupled with derivatization procedures to enhance volatility and thermal stability. The compound requires trimethylsilyl (TMS) derivatization to convert the hydroxyl group at position 3 into a more volatile silyl ether derivative [5] [6].

The chromatographic separation employs capillary columns with 5%-phenyl-95%-dimethylpolysiloxane stationary phases, such as DB-5 MS columns (30 m × 0.25 mm, 0.25 μm film thickness). The temperature programming typically starts at 70°C with a heating rate of 5°C/min up to 315°C, providing optimal resolution for sterol compounds [1] [7]. Helium serves as the carrier gas with flow rates optimized for maximum separation efficiency.

The mass spectrometric detection of ergosta-7,22-dien-3-ol TMS derivative generates characteristic fragmentation patterns that enable reliable identification. The molecular ion peak appears at m/z 468 for the TMS derivative, with abundant fragment ions at m/z 363 (base peak), m/z 337, and m/z 253 [8] [5]. The most abundant fragment at m/z 363 results from the loss of the trimethylsilanol group and one methyl group, making it the preferred quantification ion for selected ion monitoring (SIM) analysis [5].

Retention index values provide additional identification criteria, with ergosta-7,22-dien-3-ol exhibiting a Kovats retention index of 3202 on DB-5 MS columns under standardized temperature programming conditions [1] [7]. This retention index serves as a reliable identifier when combined with mass spectral matching against reference databases.

The analytical performance of GC-MS methods demonstrates excellent precision and accuracy for ergosta-7,22-dien-3-ol quantification. Method detection limits range from 18.5 to 27.2 ng/g, with quantification limits between 55.6 and 90.6 ng/g depending on the sample matrix [5] [6]. Recovery studies indicate excellent extraction efficiency, with values ranging from 88.5% to 97.1% across different concentration levels [5].

Spectroscopic Methods

Spectroscopic techniques provide complementary analytical information for ergosta-7,22-dien-3-ol characterization, offering detailed structural elucidation capabilities that support chromatographic identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Analysis

Nuclear magnetic resonance spectroscopy serves as the definitive technique for complete structural characterization of ergosta-7,22-dien-3-ol, providing detailed information about molecular connectivity, stereochemistry, and conformational properties. Both ¹H NMR and ¹³C NMR analyses are essential for comprehensive structural elucidation [9] [10].

¹³C NMR analysis of ergosta-7,22-dien-3-ol in deuterated chloroform (CDCl₃) reveals 28 carbon signals corresponding to the complete sterol framework. Key diagnostic carbon signals include the carbinolic carbon C-3 at δ 67.1 ppm, the olefinic carbons C-6 and C-7 at δ 136.0 and 131.3 ppm respectively, and the side chain double bond carbons C-22 and C-23 at δ 132.8 and 135.7 ppm [10]. The DEPT-135 experiment provides multiplicity information, distinguishing between methyl, methylene, and methine carbons [10].

¹H NMR spectroscopy offers complementary structural information through characteristic proton patterns. The olefinic protons H-6 and H-7 appear as doublets at δ 6.5 and 6.3 ppm respectively, with coupling constants of approximately 8.3 Hz indicating their trans relationship [10]. The side chain olefinic protons H-22 and H-23 appear as multiplets in the δ 5.1-5.2 ppm region [9]. Methyl group signals provide additional structural confirmation, with six characteristic methyl signals appearing between δ 0.80-1.0 ppm [10].

The stereochemical assignment of ergosta-7,22-dien-3-ol relies on detailed analysis of coupling patterns and chemical shift values. The 3β-hydroxyl configuration is confirmed through coupling pattern analysis and comparison with literature values for related sterol compounds [10]. The E-configuration of the 22,23-double bond is established through characteristic chemical shift patterns and coupling constants [9].

Infrared Spectroscopy

Infrared spectroscopy provides valuable functional group identification capabilities for ergosta-7,22-dien-3-ol, offering rapid and non-destructive analysis of key structural features. The IR spectrum exhibits characteristic absorption bands that confirm the presence of specific functional groups within the sterol framework.

The hydroxyl group at position 3 generates a broad absorption band in the 3200-3600 cm⁻¹ region, with the exact frequency depending on hydrogen bonding interactions and sample preparation conditions. The C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region, with multiple bands reflecting the complex aliphatic framework of the sterol molecule.

The double bond systems present in ergosta-7,22-dien-3-ol produce characteristic C=C stretching vibrations in the 1600-1700 cm⁻¹ region. The specific frequencies and intensities of these bands provide information about the degree of substitution and electronic environment of the olefinic groups. Additional bands in the fingerprint region (800-1500 cm⁻¹) offer detailed structural information for compound identification and purity assessment.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry fragmentation analysis provides crucial structural information for ergosta-7,22-dien-3-ol identification and characterization. Under electron ionization conditions, the compound exhibits characteristic fragmentation patterns that enable reliable identification and structural confirmation [11] [12].

The molecular ion peak appears at m/z 398, corresponding to the molecular weight of ergosta-7,22-dien-3-ol. The base peak typically occurs at m/z 268, resulting from cleavage of the side chain and subsequent rearrangement processes [11]. Additional significant fragment ions include m/z 383 (loss of methyl group), m/z 380 (loss of water), and m/z 253 (steroid backbone fragmentation) [11].

The fragmentation pathway involves initial loss of the side chain through cleavage between C-17 and C-20, followed by subsequent fragmentations of the steroid ring system. The presence of the 7,8-double bond influences the fragmentation pattern, slowing the typical steroid cleavage reactions and producing characteristic diagnostic ions [12]. These fragmentation patterns serve as fingerprints for compound identification when compared against reference mass spectral databases.

Under chemical ionization conditions, ergosta-7,22-dien-3-ol produces predominantly [M+H]⁺ ions at m/z 399, with minimal fragmentation allowing accurate molecular weight determination. The soft ionization conditions preserve the molecular ion, enabling mass measurement with high accuracy for molecular formula confirmation [13].

Sample Preparation Methodologies

Effective sample preparation is crucial for accurate ergosta-7,22-dien-3-ol analysis, as the compound typically occurs in complex biological matrices that require specialized extraction and purification procedures. The selection of appropriate extraction methods depends on the sample matrix, analytical objectives, and downstream analytical techniques [14] [15].

Solvent extraction methods represent the most widely used approach for ergosta-7,22-dien-3-ol isolation from biological samples. The acetone-methanol extraction procedure, originally developed for marine organisms, employs a 7:3 acetone-methanol mixture followed by liquid-liquid partitioning with ether-hexane (1:1) and aqueous sodium chloride solution [14]. This method provides high extraction efficiency for marine-derived sterols while minimizing co-extraction of interfering compounds.

Chloroform-methanol extraction offers an alternative approach with several practical advantages, including simplified procedure, reduced solvent volumes, and shorter extraction times. The method utilizes a 2:1 chloroform-methanol mixture with room temperature incubation for 18 hours, followed by evaporation and reconstitution in analytical solvent [15]. Recovery studies demonstrate that 98% of the total extracted ergosterol resides in the chloroform layer, providing excellent extraction efficiency [15].

Alkaline saponification methods are particularly effective for samples containing esterified sterols or complex lipid matrices. The procedure involves treatment with methanolic potassium hydroxide under reflux conditions (80°C for 30 minutes to 2 hours), followed by hexane extraction of the unsaponifiable fraction [5] [6]. This approach hydrolyzes ester bonds while preserving the free sterol structure, enabling quantitative recovery of ergosta-7,22-dien-3-ol.

Microwave-assisted extraction represents a modern approach for rapid sample preparation, particularly when coupled with derivatization procedures. The method employs microwave irradiation at 40°C for 20 minutes to accelerate extraction kinetics and derivatization reactions [16]. The use of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) under microwave conditions provides quantitative derivatization for subsequent GC-MS analysis [16].

Sample preparation procedures must address potential matrix interferences that can compromise analytical accuracy. Solid-phase extraction (SPE) using silica gel columns provides effective cleanup for crude extracts, removing polar impurities while retaining sterol compounds [17]. The use of graduated solvent elution (hexane, followed by increasing percentages of isopropanol) enables selective sterol recovery with minimal matrix effects [18].

Quality control measures during sample preparation include the use of deuterated internal standards to monitor extraction efficiency and compensate for procedural losses [4]. The internal standards are added at the beginning of the extraction procedure, allowing accurate quantification through isotope dilution mass spectrometry. Recovery studies using spiked samples demonstrate the effectiveness of extraction procedures and provide method validation data [19].

Method Validation and Standardization

Comprehensive method validation is essential for establishing the reliability and regulatory compliance of analytical procedures for ergosta-7,22-dien-3-ol quantification. Validation parameters follow established guidelines from regulatory agencies including the European Medicines Agency (EMA) and Food and Drug Administration (FDA) [20].

Linearity assessment involves construction of calibration curves using authentic ergosta-7,22-dien-3-ol standards across the expected concentration range. Correlation coefficients consistently exceed 0.999 for properly validated methods, with linear ranges spanning three to four orders of magnitude [3] [19]. The use of weighted linear regression (1/x²) accommodates heteroscedastic behavior commonly observed in mass spectrometric analysis [21].

Precision evaluation encompasses both repeatability (within-day precision) and intermediate precision (between-day precision) determinations. Coefficient of variation values for GC-MS methods range from 0.8% to 12.3%, while LC-MS methods demonstrate precision between 3.5% and 9.4% [3] [5]. These values meet regulatory acceptance criteria of less than 15% for bioanalytical methods [20].

Accuracy assessment employs standard addition procedures and recovery studies using spiked biological samples. Recovery values for validated methods range from 85% to 115%, falling within the acceptable range established by regulatory guidelines [19] [22]. The use of certified reference materials, when available, provides additional accuracy verification through independent measurement approaches.

Limit of detection (LOD) and limit of quantification (LOQ) values are determined using signal-to-noise ratio approaches or statistical methods based on calibration curve parameters. GC-MS methods achieve LOD values between 18.5 and 27.2 ng/g, with LOQ values ranging from 55.6 to 90.6 ng/g [5] [6]. LC-MS methods demonstrate superior sensitivity, with detection limits reaching 10 fmol on-column for optimized systems [4].

Stability testing evaluates the integrity of ergosta-7,22-dien-3-ol under various storage and handling conditions. Standard solutions maintain stability at -20°C for at least two months, while processed biological samples demonstrate acceptable stability for 48 hours under refrigerated conditions [3]. Freeze-thaw cycle testing confirms sample integrity under typical laboratory handling conditions [20].

Method robustness evaluation assesses the impact of small variations in analytical conditions on method performance. Parameters investigated include mobile phase composition, column temperature, flow rate, and injection volume for chromatographic methods [20]. Robust methods maintain acceptable performance within reasonable parameter ranges, ensuring reliable results across different laboratories and operators.